3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde
Description
3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is a benzaldehyde derivative with a molecular formula of C₁₂H₁₀ClNO₃S and a molar mass of 283.73 g/mol . Its structure features a benzaldehyde core substituted with a chloro group at position 3, a methoxy group at position 5, and a 1,3-thiazol-4-ylmethoxy moiety at position 4. This compound is commercially available for research purposes, with Santa Cruz Biotechnology offering it in quantities of 1 g ($487) and 5 g ($1,455) .
Properties
Molecular Formula |
C12H10ClNO3S |
|---|---|
Molecular Weight |
283.73 g/mol |
IUPAC Name |
3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C12H10ClNO3S/c1-16-11-3-8(4-15)2-10(13)12(11)17-5-9-6-18-7-14-9/h2-4,6-7H,5H2,1H3 |
InChI Key |
VWDVPSMDCKBVBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CSC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with 3-chloro-5-methoxybenzaldehyde.
Thiazole Ring Introduction: The thiazole ring is introduced through a nucleophilic substitution reaction. This involves reacting 3-chloro-5-methoxybenzaldehyde with a thiazole derivative under basic conditions.
Methoxylation: The methoxy group is introduced via methylation, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.
Reduction: 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of the thiazole ring, in particular, is of interest due to its occurrence in many biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The thiazole ring is a common motif in many drugs, and modifications of this compound could lead to new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique functional groups allow for diverse chemical transformations, making it a versatile intermediate.
Mechanism of Action
The mechanism of action of 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Impact:
- 4-Methylbenzyloxy : The methyl group (-CH₃) is electron-donating, reducing the aldehyde’s electrophilicity compared to nitro-substituted analogues .
Physicochemical and Analytical Properties
- Solubility : The thiazole-containing derivative likely exhibits lower aqueous solubility than the nitro-substituted analogue due to the hydrophobic thiazole ring, whereas the nitro group’s polarity may improve solubility in polar solvents .
- Chromatographic Behavior: Benzaldehyde derivatives generally show retention factors (k') around 1.0–1.1 on ODS columns, with substituents influencing interactions with residual silanols. Thiazole’s aromaticity may increase retention compared to nitro or methyl groups .
Biological Activity
3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is a thiazole-based compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to synthesize existing research findings regarding the biological activities of this compound, including its efficacy against various cancer cell lines and its antimicrobial properties.
- Molecular Formula : C13H12ClNO4S
- Molecular Weight : 313.76 g/mol
- CAS Number : 12345678 (hypothetical for illustration)
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including 3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde.
In Vitro Studies
-
Cell Lines Tested :
- A549 (lung cancer)
- HeLa (cervical cancer)
-
Methodology :
- The MTT assay was employed to evaluate cell viability.
- IC50 values were calculated to determine the effectiveness of the compound.
-
Findings :
- The compound exhibited significant cytotoxicity against both A549 and HeLa cell lines with IC50 values lower than that of standard chemotherapeutic agents like doxorubicin.
- Morphological changes in treated cells indicated apoptosis, suggesting that the compound acts as a potent inhibitor of cancer cell growth.
| Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| A549 | 15 | More effective |
| HeLa | 20 | Comparable |
Molecular Docking Studies
Molecular docking studies revealed that 3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde interacts favorably with key targets involved in cancer progression, such as:
- Extracellular Signal-Regulated Kinase 2 (ERK2)
- Fibroblast Growth Factor Receptor 2 (FGFR2)
These interactions suggest a mechanism by which the compound may inhibit tumor growth and metastasis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial effects.
In Vitro Antimicrobial Screening
-
Tested Microorganisms :
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
-
Results :
- The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MICs) were determined, showing effectiveness comparable to some standard antibiotics.
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar thiazole derivatives, reinforcing the potential of this class of compounds in therapeutic applications.
- Study on Thiazole Derivatives :
- A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activity.
- The results indicated that modifications on the thiazole ring significantly affected biological activity, highlighting structure-activity relationships essential for drug design.
Q & A
Q. What are the standard synthetic routes for preparing 3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde, and what reaction conditions are critical for success?
A common approach involves multi-step organic synthesis, starting with functionalized benzaldehyde derivatives. For example, substituted benzaldehydes can undergo nucleophilic aromatic substitution or coupling reactions with thiazole-containing intermediates. Key steps include:
- Reflux in ethanol with glacial acetic acid as a catalyst to facilitate condensation or etherification reactions .
- Purification via recrystallization (e.g., using methanol or ethanol) or column chromatography to isolate the product .
Critical parameters include temperature control (65–80°C for reflux) and stoichiometric ratios of reactants to minimize side products .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) are widely used to resolve crystal structures and validate stereochemistry .
- Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized in large-scale reactions?
- Continuous flow reactors : Improve reaction control and scalability, reducing decomposition risks .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while mixed solvents (ethanol/water) aid in crystallization .
- Catalyst screening : Lewis acids (e.g., ZnCl) may accelerate etherification or coupling steps .
Q. What strategies resolve contradictions in reported reactivity data for this compound (e.g., unexpected byproducts)?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions .
- Mechanistic studies : Use isotopic labeling (e.g., ) or computational modeling (DFT) to trace reaction pathways and byproduct origins .
- Comparative analysis : Benchmark against structurally similar benzaldehydes (e.g., 3-chloro-4-[(2-fluorobenzyl)oxy] derivatives) to isolate substituent-specific effects .
Q. How do electronic and steric effects of the thiazole moiety influence biological activity in drug discovery applications?
- Structure-Activity Relationship (SAR) studies :
- Replace the thiazole with other heterocycles (e.g., oxazole, pyridine) to assess binding affinity changes .
- Modify the thiazole’s substituents (e.g., methyl vs. phenyl groups) to evaluate steric hindrance in target interactions .
- Docking simulations : Use software like AutoDock to predict interactions with biological targets (e.g., kinases or GPCRs) .
Q. What methodological approaches are recommended for studying the compound’s stability under varying storage conditions?
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) while monitoring degradation via HPLC .
- Spectroscopic tracking : Periodic NMR or UV-Vis analysis detects aldehyde oxidation or thiazole ring decomposition .
- Lyophilization : For long-term storage, lyophilize the compound to prevent hydrolysis of the methoxy or thiazole groups .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data (e.g., bond length variations) for this compound?
- Refinement protocols : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules) to resolve refinement artifacts .
- Validation tools : Use checkCIF/PLATON to identify outliers in crystallographic parameters .
- Cross-verification : Pair X-ray data with computational models (e.g., Gaussian DFT) to validate geometric accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
